molecular formula C6H8N2O B3316082 N-methyl-1H-pyrrole-3-carboxamide CAS No. 952674-93-0

N-methyl-1H-pyrrole-3-carboxamide

Cat. No.: B3316082
CAS No.: 952674-93-0
M. Wt: 124.14 g/mol
InChI Key: CQASWKGQWZLKHN-UHFFFAOYSA-N
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Description

N-methyl-1H-pyrrole-3-carboxamide is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom this compound is characterized by a methyl group attached to the nitrogen atom and a carboxamide group at the third position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1H-pyrrole-3-carboxamide typically involves the reaction of N-methylpyrrole with a suitable carboxylating agent. One common method is the reaction of N-methylpyrrole with carbon dioxide in the presence of a base, such as potassium carbonate, to form the carboxylated intermediate. This intermediate is then treated with an amine, such as ammonia or an amine derivative, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-1H-pyrrole-3-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group, resulting in N-methyl-1H-pyrrole-3-amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: N-methyl-1H-pyrrole-3-carboxylic acid.

    Reduction: N-methyl-1H-pyrrole-3-amine.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

N-methyl-1H-pyrrole-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

N-methyl-1H-pyrrole-3-carboxamide can be compared with other pyrrole derivatives, such as:

    N-methyl-1H-pyrrole-2-carboxamide: Similar structure but with the carboxamide group at the second position.

    N-methyl-1H-pyrrole-3-carboxylic acid: The carboxamide group is replaced by a carboxylic acid group.

    N-methyl-1H-pyrrole-3-amine: The carboxamide group is replaced by an amine group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-methyl-1H-pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-7-6(9)5-2-3-8-4-5/h2-4,8H,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQASWKGQWZLKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CNC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

DIPEA (284 mg, 381 uL, 2.2 mmol) was added to a solution of 1H-pyrrole-3-carboxylic acid (111 g, 1.0 mmol) and methylamine hydrochloride (222 mg, 3.3 mmol) in DMF (10 mL) at 0° C. Stirring for 20 min, HATU (570 g, 1.5 mmol) was added at 0° C. The reaction mixture was stirred overnight at room temperature, diluted with EtOAc (100 mL), washed with H2O (3×10 mL) and dried over Na2SO4. The crude product was purified by MPLC using EtOAc on silica gel. Yield: 57 mg (46%). 1H NMR (400 MHz, CHLOROFORM-D) δ 2.89 (s, 3 H), 5.89 (s, 1 H), 6.36-6.44 (m, 1 H), 6.75-6.79 (m, 1 H), 7.34-7.40 (m, 1 H).
Name
Quantity
381 μL
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
222 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
570 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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